molecular formula C15H18O5 B3174049 Ethyl 3-(2-tetrahydro-2H-pyranoxy)benzoylformate CAS No. 951888-84-9

Ethyl 3-(2-tetrahydro-2H-pyranoxy)benzoylformate

Cat. No.: B3174049
CAS No.: 951888-84-9
M. Wt: 278.3 g/mol
InChI Key: WIWIKRJPAGZISI-UHFFFAOYSA-N
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Description

Ethyl 3-(2-tetrahydro-2H-pyranoxy)benzoylformate is a useful research compound. Its molecular formula is C15H18O5 and its molecular weight is 278.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Thermoelectric Materials
Research on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) has shown promising applications in the field of organic thermoelectric (TE) materials. Various treatment methods have been developed to enhance the thermoelectric performance of PEDOT:PSS, aiming to achieve higher efficiency for real-world applications. This indicates a growing interest in developing efficient organic TE materials for energy conversion and management (Zhu et al., 2017).

Coumarin Derivatives in Biology
Coumarins, including hydroxycoumarins, are vital in synthetic organic chemistry and have applications in pharmaceutical, perfumery, and agrochemical industries. The review of 3-hydroxycoumarin emphasizes its chemical, photochemical, and biological properties, suggesting its importance in various biological fields. This outlines the potential of structurally similar compounds for diverse applications in genetics, pharmacology, and microbiology (Yoda, 2020).

Anticancer Drug Development
A study on tumor specificity and keratinocyte toxicity of synthesized compounds highlights the quest for new anticancer drugs with high tumor specificity and minimal toxicity. Among the reviewed compounds, certain derivatives showed promising tumor specificity with low toxicity towards normal cells, indicating the potential for the development of safer anticancer treatments (Sugita et al., 2017).

Ethyl Glucuronide in Alcohol Consumption Monitoring
Ethyl glucuronide (EtG) is a minor ethanol metabolite used as a biomarker for long-term alcohol consumption habits. Its quantification in hair has become one of the most reliable methods for assessing alcohol intake, illustrating the importance of chemical markers in forensic and clinical toxicology for monitoring substance use and abuse (Biondi et al., 2019).

Properties

IUPAC Name

ethyl 2-[3-(oxan-2-yloxy)phenyl]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-2-18-15(17)14(16)11-6-5-7-12(10-11)20-13-8-3-4-9-19-13/h5-7,10,13H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWIKRJPAGZISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=CC=C1)OC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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